Amisulpride Impurity B: A Comprehensive Technical Guide for Pharmaceutical Scientists
Amisulpride Impurity B: A Comprehensive Technical Guide for Pharmaceutical Scientists
An In-depth Exploration of the Chemical Identity, Synthesis, Analytical Control, and Toxicological Profile of a Key Amisulpride-Related Compound.
Introduction
Amisulpride is a second-generation atypical antipsychotic and antiemetic agent, distinguished by its high affinity as an antagonist for dopamine D2 and D3 receptors.[1] Primarily prescribed for the management of acute and chronic schizophrenia, it demonstrates efficacy against both positive and negative symptoms of the disorder.[2] In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug product's safety and efficacy. Impurities can emerge from various stages, including synthesis, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[3] This technical guide provides a comprehensive overview of Amisulpride Impurity B, a significant related substance of Amisulpride, designed for researchers, scientists, and professionals in drug development.
Part 1: Chemical Identity and Physicochemical Properties of Amisulpride Impurity B
Amisulpride Impurity B is chemically identified as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide.[4] Its structural distinction from the active pharmaceutical ingredient (API), Amisulpride, lies in the substitution of a hydroxyl group for the methoxy group on the benzamide ring.
Chemical Structure
The molecular structure of Amisulpride Impurity B is depicted below. This structural modification, the demethylation of the methoxy group to a hydroxyl group, is a common metabolic or degradation pathway for aromatic ethers.
Caption: Chemical structure of Amisulpride Impurity B.
Physicochemical Properties
A summary of the key physicochemical properties of Amisulpride Impurity B is presented in the table below. This data is essential for the development of analytical methods and for understanding its behavior in formulation and stability studies.
| Property | Value | References |
| IUPAC Name | 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide | [5] |
| CAS Number | 148516-54-5 | [6] |
| Molecular Formula | C₁₆H₂₅N₃O₄S | [4] |
| Molecular Weight | 355.45 g/mol | [4] |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in methanol and other organic solvents. |
Part 2: Formation and Synthesis of Amisulpride Impurity B
Understanding the origin of impurities is fundamental to controlling their levels in the final drug product. Amisulpride Impurity B can be formed through degradation of Amisulpride or as a byproduct during its synthesis.
Potential Formation Pathways
The primary route for the formation of Amisulpride Impurity B is likely the O-demethylation of the parent Amisulpride molecule. This can occur under various stress conditions, such as exposure to acidic or basic environments, high temperatures, or oxidative stress. While specific studies detailing the degradation pathways leading to Impurity B are not extensively published, the transformation is a well-documented reaction for methoxy-substituted aromatic compounds.
Caption: Plausible formation pathway of Amisulpride Impurity B from Amisulpride.
Synthetic Considerations
A plausible, though not explicitly documented, synthetic route could involve the following key steps:
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Preparation of the Benzoyl Chloride Derivative: Starting with a 2-hydroxy-4-aminobenzoic acid derivative, the ethylsulfonyl group is introduced at the 5-position. The hydroxyl and amino groups would likely require protection. The carboxylic acid is then converted to a more reactive species, such as an acyl chloride.
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Amide Coupling: The resulting benzoyl chloride derivative is then coupled with (1-ethylpyrrolidin-2-yl)methanamine.
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Deprotection: The final step would involve the removal of the protecting group from the hydroxyl function to yield Amisulpride Impurity B.
The lack of a published, optimized synthesis for this impurity highlights a potential area of research, particularly for the generation of analytical reference standards.
Part 3: Analytical Characterization and Control
Robust analytical methods are paramount for the detection, identification, and quantification of impurities in active pharmaceutical ingredients and final drug products.
Spectroscopic and Chromatographic Profile
Commercial suppliers of Amisulpride Impurity B reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques. This data is crucial for the unequivocal identification of the impurity.
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¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence of the hydroxyl group and the absence of the methoxy group.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl, amine, sulfonyl, and amide groups.
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High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying impurities in pharmaceutical analysis.
A Validated HPLC Method for Amisulpride and its Impurities
Several HPLC methods have been developed for the analysis of Amisulpride and its related compounds. A typical reversed-phase HPLC (RP-HPLC) method would involve the following parameters:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 272 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Experimental Protocol: A Representative RP-HPLC Method
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Preparation of Solutions:
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Mobile Phase A: Prepare a suitable buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
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Mobile Phase B: Acetonitrile.
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Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
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Standard Solution: Accurately weigh and dissolve Amisulpride Impurity B reference standard in the diluent to a known concentration.
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Sample Solution: Accurately weigh and dissolve the Amisulpride drug substance or product in the diluent to a known concentration.
-
-
Chromatographic Conditions:
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Set up the HPLC system with the specified column and mobile phase.
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Equilibrate the column with the initial mobile phase composition.
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-
Injection and Analysis:
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Inject equal volumes of the standard and sample solutions into the chromatograph.
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Record the chromatograms and measure the peak areas.
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Calculation:
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Calculate the percentage of Amisulpride Impurity B in the sample using the peak areas and the known concentration of the reference standard.
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Caption: A typical workflow for the HPLC analysis of Amisulpride Impurity B.
Part 4: Toxicological Assessment and Regulatory Control
The safety of any pharmaceutical product is intrinsically linked to the control of its impurities.
Toxicological Profile
Specific toxicological data for Amisulpride Impurity B is not extensively available in the public domain. In such cases, a structure-activity relationship (SAR) analysis may be employed to predict its potential toxicity based on its structural similarity to Amisulpride. Given that Impurity B is a potential metabolite and degradant, its toxicological profile is likely to be considered in the overall safety assessment of Amisulpride.
The parent compound, Amisulpride, has a known toxicological profile, including potential for QT prolongation at high doses.[7][8] It is crucial to assess whether Impurity B shares or exacerbates these toxicities. Without specific data, a conservative approach to control its levels is warranted.
Regulatory Landscape and Acceptance Criteria
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of impurities in new drug substances and products.[9] These guidelines, particularly ICH Q3A(R2) and Q3B(R2), provide thresholds for reporting, identification, and qualification of impurities.
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Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
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Identification Threshold: The level at which the structure of an impurity must be determined.
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Qualification Threshold: The level at which an impurity must be justified from a safety perspective.
The specific acceptance criteria for Amisulpride Impurity B in a given drug product will depend on the maximum daily dose of Amisulpride and the qualification data available. For impurities that are also significant metabolites, the qualification can often be based on the exposure levels observed in non-clinical and clinical studies of the parent drug.
Conclusion
Amisulpride Impurity B is a critical related substance of Amisulpride that requires careful monitoring and control throughout the drug development and manufacturing process. Its chemical structure, characterized by a hydroxyl group in place of a methoxy group, suggests its formation through O-demethylation of the parent drug. While a dedicated synthetic route is not widely published, its preparation for use as a reference standard is feasible.
Robust analytical methods, primarily RP-HPLC, are essential for the accurate quantification of this impurity. In the absence of specific toxicological data, a precautionary approach to control its levels, guided by international regulatory standards, is necessary to ensure the safety and quality of Amisulpride-containing medicinal products. Further research into the specific synthesis and toxicological profile of Amisulpride Impurity B would be beneficial for the pharmaceutical industry.
References
- Synthesis method of process impurity of amisulpride. CN108947858A. ()
- Process for preparation of amisulpride. US20130096319A1. ()
- Preparation method of amisulpride important intermedi
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4-Amino-N-[[(2RS)-1-ethylpyrrolidin- 2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide. ChemBK. ([Link])
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Guidance for Industry Q3A Impurities in New Drug Substances. FDA. ([Link])
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Amisulpride poisoning: a report on two cases. PubMed. ([Link])
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Amisulpride EP Impurity B | CAS 148516-54-5 - Veeprho. ([Link])
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Fatality due to amisulpride toxicity: A case report | Request PDF. ResearchGate. ([Link])
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FDA Finalizes ICH Guidance on Elemental Impurities | RAPS. ([Link])
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N-[(Ethyl1 pyrrolidinyl-2) méthyl] méthoxy-2 sulfamoyl-5 benzamide (sulpiride). ResearchGate. ([Link])
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Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. ([Link])
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Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. ([Link])
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SPECIFICATIONS AND CONTROL TESTS ON THE FINISHED PRODUCT. European Medicines Agency (EMA). ([Link])
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Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. PrepChem.com. ([Link])
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FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. ([Link])
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FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy - gmp-compliance.org. ([Link])
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List of European Pharmacopoeia Reference Standards. EDQM. ([Link])
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Amisulpride | C17H27N3O4S | CID 2159. PubChem. ([Link])
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Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. ([Link])
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